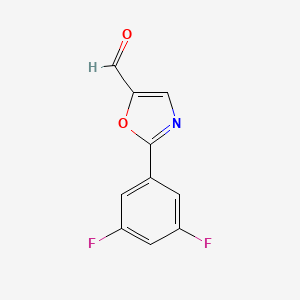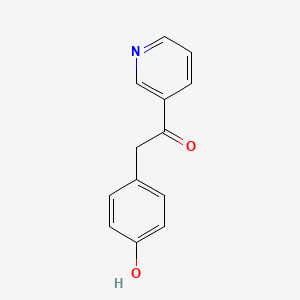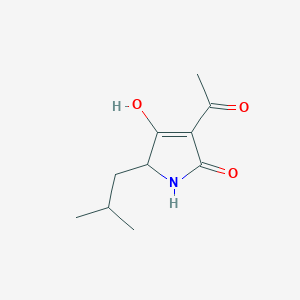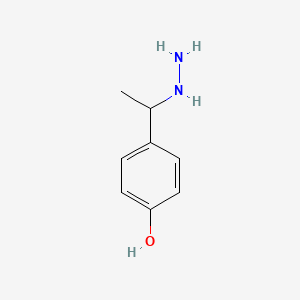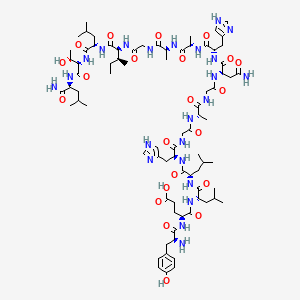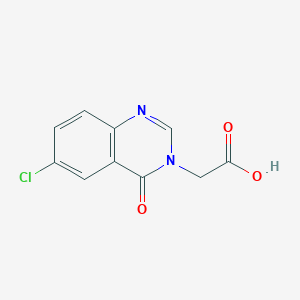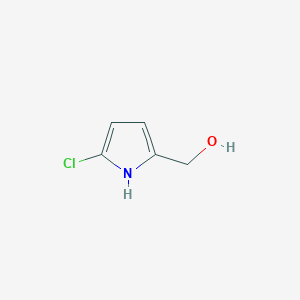
(5-Chloro-1H-pyrrol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C5H6ClNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a chloro substituent at the 5-position and a hydroxymethyl group at the 2-position makes this compound unique and interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloropyrrole with formaldehyde under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for (5-Chloro-1H-pyrrol-2-yl)methanol are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).
Major Products
Oxidation: 5-Chloro-1H-pyrrole-2-carboxaldehyde or 5-Chloro-1H-pyrrole-2-carboxylic acid.
Reduction: 1H-pyrrol-2-ylmethanol.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Chloro-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Chloro-1H-pyrrol-2-yl)methanol is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes and receptors. The chloro and hydroxymethyl groups may play a role in binding to these targets and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol: Similar structure but with a methyl group instead of a hydrogen at the 1-position.
(5-Bromo-1H-pyrrol-2-yl)methanol: Similar structure but with a bromo substituent instead of a chloro group.
(5-Chloro-1H-pyrrol-2-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(5-Chloro-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxymethyl groups allows for diverse chemical modifications and potential biological activities .
Propriétés
Formule moléculaire |
C5H6ClNO |
|---|---|
Poids moléculaire |
131.56 g/mol |
Nom IUPAC |
(5-chloro-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C5H6ClNO/c6-5-2-1-4(3-8)7-5/h1-2,7-8H,3H2 |
Clé InChI |
QSOXRYZPGVZCSA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=C1)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12440057.png)
